molecular formula C18H15NO2 B2727636 2-(1H-pyrrol-1-yl)phenyl 4-methylbenzenecarboxylate CAS No. 339098-77-0

2-(1H-pyrrol-1-yl)phenyl 4-methylbenzenecarboxylate

Cat. No.: B2727636
CAS No.: 339098-77-0
M. Wt: 277.323
InChI Key: JRFWVVAFAKKQOJ-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-1-yl)phenyl 4-methylbenzenecarboxylate is an organic ester compound characterized by a phenyl ring substituted with a pyrrole group at the 2-position and a 4-methylbenzoate ester at the para position. This structure combines aromatic and heterocyclic moieties, which may confer unique physicochemical properties, such as solubility, redox behavior, and biological activity.

Properties

IUPAC Name

(2-pyrrol-1-ylphenyl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-14-8-10-15(11-9-14)18(20)21-17-7-3-2-6-16(17)19-12-4-5-13-19/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFWVVAFAKKQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)phenyl 4-methylbenzenecarboxylate typically involves the esterification of 2-(1H-pyrrol-1-yl)phenol with 4-methylbenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can ensure optimal reaction conditions and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-1-yl)phenyl 4-methylbenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or further reduce the pyrrole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolinones, while reduction can produce alcohols or fully reduced pyrrole derivatives .

Scientific Research Applications

2-(1H-pyrrol-1-yl)phenyl 4-methylbenzenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)phenyl 4-methylbenzenecarboxylate involves its interaction with specific molecular targets and pathways. The pyrrole ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity to biological targets. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds sharing the 4-(1H-pyrrol-1-yl)phenol group or analogous ester functionalities, with emphasis on electrochemical behavior, cytotoxic activity, and structural influences.

Structural and Functional Analogues from Ferrocene Complexes

Three ferrocene-based compounds synthesized by appending a 4-(1H-pyrrol-1-yl)phenol group to cyclopentadienyl (Cp) rings () serve as key comparators:

1,1′-4-(1H-Pyrrol-1-yl)phenyl ferrocenedicarboxylate ("Fc-(CO₂-Ph-4-Py)₂")

1,4-(1H-Pyrrol-1-yl)phenyl, 1′-carboxyl ferrocenecarboxylate ("Fc-(CO₂-Ph-4-Py)CO₂H")

4-(1H-Pyrrol-1-yl)phenyl ferroceneacetylate ("Fc-CH₂CO₂-Ph-4-Py")

Table 1: Comparative Properties of Ferrocene Analogues and Target Compound
Compound Core Structure Redox Potential (vs. Fc/Fc⁺) IC₅₀ (MCF-7) ROS Production Micronucleus Formation
Fc-(CO₂-Ph-4-Py)₂ Ferrocene dicarboxylate +400 mV Moderate High Moderate
Fc-(CO₂-Ph-4-Py)CO₂H Ferrocene monocarboxylate +400 mV Moderate High Moderate
Fc-CH₂CO₂-Ph-4-Py Ferrocene acetylated Similar to Fc/Fc⁺ Low Low Low
Target Compound Organic ester Not reported Unknown Theoretical Unknown

Key Findings and Comparisons

Electrochemical Behavior: The ferrocene complexes Fc-(CO₂-Ph-4-Py)₂ and Fc-(CO₂-Ph-4-Py)CO₂H exhibit redox potentials elevated by ~400 mV compared to the Fc/Fc⁺ couple, attributed to electron-withdrawing carboxylate groups . In contrast, Fc-CH₂CO₂-Ph-4-Py, with an acetyl linker, shows redox behavior akin to unmodified ferrocene.

Cytotoxic Activity: Fc-(CO₂-Ph-4-Py)₂ and Fc-(CO₂-Ph-4-Py)CO₂H demonstrated moderate anti-proliferative activity against MCF-7 breast cancer cells (IC₅₀ values in the micromolar range), linked to their ability to generate ROS and induce DNA damage (micronucleus formation) . The acetylated derivative Fc-CH₂CO₂-Ph-4-Py showed low activity, underscoring the importance of carboxylate substituents in enhancing cytotoxicity.

Structural Influences: Ferrocene Core: The presence of ferrocene in the analogues enables redox cycling and ROS generation, critical for their anticancer mechanisms. The target compound’s purely organic structure likely eliminates this pathway. Substituent Effects: Carboxylate groups enhance electron withdrawal and stabilize oxidized states, increasing redox potentials and cytotoxicity. The target compound’s methylbenzoate group may instead prioritize hydrolytic stability over electrochemical reactivity.

Methodological Considerations

  • Biological Assays: The cytokinesis-block micronucleus (CBMN) assay and cyclic voltammetry () are critical for evaluating genotoxicity and electrochemical profiles, respectively . These methods should be applied to the target compound for direct comparison.

Biological Activity

2-(1H-pyrrol-1-yl)phenyl 4-methylbenzenecarboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

Synthesis of 2-(1H-pyrrol-1-yl)phenyl 4-methylbenzenecarboxylate

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrrole ring and the introduction of various functional groups. The following synthetic route is commonly employed:

  • Formation of Pyrrole Ring : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
  • Esterification : The carboxylic acid component is reacted with an alcohol to form the ester linkage, which is essential for the compound's biological activity.

Biological Activity

The biological activity of 2-(1H-pyrrol-1-yl)phenyl 4-methylbenzenecarboxylate has been investigated in several studies, revealing its potential in various therapeutic areas.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For example, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Zone of Inhibition (mm) MIC (μg/mL)
E. coli15125
S. aureus18100
P. mirabilis12150

These results indicate that the compound exhibits moderate to strong antimicrobial activity, making it a candidate for further development as an antibiotic agent .

Anti-inflammatory Properties

In vitro studies have demonstrated that 2-(1H-pyrrol-1-yl)phenyl 4-methylbenzenecarboxylate can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are critical in inflammatory responses .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it was found to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential .

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

  • Study on Antimicrobial Efficacy : A study conducted on a series of derivatives of this compound showed that modifications at the pyrrole position significantly enhanced antimicrobial activity against resistant strains .
  • Inflammation Model : In a murine model of inflammation, administration of this compound reduced paw swelling and cytokine levels significantly compared to controls .
  • Cancer Cell Line Studies : Research involving human cancer cell lines indicated that treatment with this compound led to reduced viability and increased apoptosis markers in treated cells compared to untreated controls .

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